2,5-Dideoxy-2,5-imino-D-mannitol

概要

説明

2,5-Dideoxy-2,5-imino-D-mannitol is a naturally occurring iminosugar that has been isolated from various plant sources. It is known for its potent inhibitory activity against glycosidases, enzymes that play a crucial role in the hydrolysis of glycosidic bonds in carbohydrates.

準備方法

Synthetic Routes and Reaction Conditions

Several synthetic approaches have been developed for the preparation of 2,5-Dideoxy-2,5-imino-D-mannitol. One common method involves the stereospecific synthesis from protected sugar hemiacetals. This process typically includes the formation of N-tert-butanesulfinyl glycosylamines, followed by reduction and deprotection steps . Another approach involves the use of pyrrolidine derivatives, which are powerful inhibitors of glycohydrolases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

化学反応の分析

反応の種類

2,5-ジデオキシ-2,5-イミノ-D-マンニトールは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、しばしば分子中のヒドロキシル基とアミノ基の存在によって促進されます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、2,5-ジデオキシ-2,5-イミノ-D-マンニトールを酸化できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、化合物を還元します。

置換: ハロアルカンやアシルクロリドなどの試薬を使用して、求核置換反応を行うことができます。

主要な生成物

4. 科学研究の応用

2,5-ジデオキシ-2,5-イミノ-D-マンニトールは、さまざまな科学分野での応用について広く研究されてきました。

化学: これは、炭水化物代謝と酵素機構の研究におけるグリコシダーゼ阻害剤として使用されます。

生物学: この化合物は、グリコシダーゼが細胞プロセスで果たす役割を調査するために、グリコバイオロジー研究で使用されます。

医学: グリコシダーゼに対する阻害活性があるため、2,5-ジデオキシ-2,5-イミノ-D-マンニトールは、糖尿病やウイルス感染症などの病気の治療における潜在的な治療用途があります。

科学的研究の応用

Enzyme Inhibition

Beta-Glucosidase Inhibition

One of the primary applications of 2,5-dideoxy-2,5-imino-D-mannitol is as a potent inhibitor of beta-glucosidase enzymes. Research has shown that novel derivatives of this compound exhibit strong inhibitory activity against beta-glucosidase from Agrobacterium species, with some derivatives demonstrating nanomolar potency. This characteristic makes it a valuable tool in studying enzyme kinetics and potentially developing therapeutic agents for conditions associated with glucosidase activity, such as diabetes and certain types of cancer .

Synthesis of Bioactive Compounds

Building Block for Heterocycles

The compound serves as a versatile building block in the synthesis of various bioactive heterocycles. Its unique structural properties allow it to participate in multi-component reactions that yield diverse chemical scaffolds. These scaffolds are crucial in drug discovery and development, particularly for targeting specific biological pathways .

Pharmaceutical Development

Potential Drug Candidate

Given its inhibitory properties against specific enzymes, this compound is being investigated as a potential drug candidate. The ability to modify its structure to enhance efficacy or reduce toxicity opens avenues for developing new pharmacological therapies. For instance, lipophilic derivatives have been synthesized to improve membrane permeability and bioavailability .

Research on Plant Metabolites

Natural Occurrence and Biological Activity

This compound has been identified in various plant species such as Angylocalyx pynaertii and Morus alba, indicating its role in plant metabolism and potential ecological functions. Studies on these natural occurrences help understand the biochemical pathways involved in plant defense mechanisms and secondary metabolite production .

Analytical Chemistry

Reference Standard in Research

In analytical chemistry, this compound is utilized as a reference standard for various assays. Its purity and specific properties make it suitable for calibrating instruments and validating methods used in biochemical research .

Case Studies

作用機序

2,5-ジデオキシ-2,5-イミノ-D-マンニトールの作用機序には、グリコシダーゼとの相互作用が関与します。この化合物は、グリコシド結合開裂の遷移状態を模倣し、酵素の活性を阻害します。 この阻害は、化合物と酵素の活性部位の間に安定な複合体が形成され、グリコシド結合の加水分解が阻止されることによって達成されます .

6. 類似の化合物との比較

2,5-ジデオキシ-2,5-イミノ-D-マンニトールは、グリコシダーゼに対する特異的な阻害活性のために、イミノ糖の中で独特です。類似の化合物には以下が含まれます。

2,5-ジデオキシ-2,5-イミノ-D-グルシトール: 同様の阻害特性を持つ別のイミノ糖ですが、構造上の特徴が異なります。

2,5-ジデオキシ-2,5-イミノ-D-グリセロ-D-マンノ-ヘプチトール: グリコシダーゼ阻害活性を持つヘプチトール誘導体。

1-デオキシノジリマイシン: 強力なグリコシダーゼ阻害活性を持つよく知られたイミノ糖

これらの化合物は、同様の作用機序を共有していますが、構造配置と特定の酵素標的は異なります。

類似化合物との比較

2,5-Dideoxy-2,5-imino-D-mannitol is unique among iminosugars due to its specific inhibitory activity against glycosidases. Similar compounds include:

2,5-Dideoxy-2,5-imino-D-glucitol: Another iminosugar with similar inhibitory properties but different structural features.

2,5-Dideoxy-2,5-imino-D-glycero-D-manno-heptitol: A heptitol derivative with glycosidase inhibitory activity.

1-Deoxynojirimycin: A well-known iminosugar with potent glycosidase inhibitory activity

These compounds share similar mechanisms of action but differ in their structural configurations and specific enzyme targets.

生物活性

2,5-Dideoxy-2,5-imino-D-mannitol (DDIM) is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of glycosidases and viral replication. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

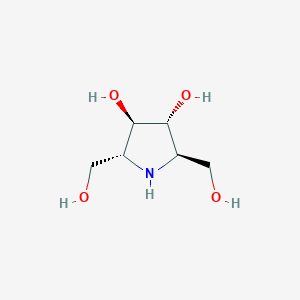

Chemical Structure and Properties

This compound is characterized by its unique structure that contributes to its biological properties. The compound has the molecular formula and a molecular weight of 161.17 g/mol. Its structural configuration allows it to interact effectively with various enzymes and viral components.

1. Inhibition of Glycosidases

DDIM has been shown to inhibit glycosidases, particularly β-glucosidases. This inhibition is crucial for therapeutic applications in diseases where glycosidase activity is dysregulated.

- Study Findings : Research indicates that DDIM derivatives exhibit potent inhibitory effects on β-glucosidase from Agrobacterium sp., with Ki values suggesting strong binding affinity .

| Enzyme | Inhibition Type | Ki Value |

|---|---|---|

| β-glucosidase | Competitive | 0.25 mM |

2. Antiviral Activity

DDIM has demonstrated antiviral properties by inhibiting viral DNA polymerases, thereby preventing viral replication.

- Mechanism : The compound disrupts the function of viral enzymes essential for nucleic acid synthesis, making it a candidate for antiviral drug development .

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| Herpes Simplex Virus | Inhibition of DNA polymerase | |

| Cytomegalovirus | Inhibition of viral replication |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of DDIM against herpes simplex virus (HSV). The results showed a significant reduction in viral load in treated cells compared to controls, indicating the compound's potential as an antiviral agent.

- Results : Treated cells exhibited a 70% reduction in HSV replication as measured by plaque assays.

Case Study 2: Glycosidase Inhibition

Another study focused on the inhibition of β-glucosidase by DDIM derivatives. Various derivatives were synthesized and tested for their inhibitory activity.

- Results : The most effective derivative showed an IC50 value of 0.15 mM, highlighting the potential for developing more potent inhibitors based on the DDIM scaffold .

Synthesis Methods

The synthesis of DDIM involves several chemical reactions, primarily starting from natural sugar derivatives. Notably, mercuric acetate cyclization has been identified as a key step in producing this compound .

特性

IUPAC Name |

2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DMDP primarily functions as a glycosidase inhibitor. [, , , , ] These enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates. DMDP mimics the structure of the natural sugar substrate and binds to the active site of glycosidases, thereby blocking the enzyme's action. [, , ] This inhibition can disrupt various cellular processes that rely on glycosidases, such as carbohydrate metabolism and glycoprotein processing. [, , ]

A: DMDP demonstrates inhibitory activity against various glycosidases, including β-glucosidases, α-glucosidases, β-galactosidases, and α-L-fucosidases. [, , , , , , ] Notably, its inhibitory profile can vary depending on the specific enzyme and its source. [, , , ] For example, while DMDP effectively inhibits processing α-glucosidase I, it has minimal impact on processing α-glucosidase II. []

ANone: DMDP has the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol.

ANone: While the provided papers don't delve into specific spectroscopic details, researchers typically characterize DMDP using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help to confirm the structure, determine purity, and analyze the compound's behavior in various environments.

ANone: The provided research papers primarily focus on the biological activity and synthesis of DMDP. Information regarding its material compatibility and stability under various conditions isn't directly addressed. Further research is needed to explore these aspects.

ANone: DMDP is not generally recognized for having catalytic properties. Its primary mode of action revolves around inhibiting enzymes rather than catalyzing reactions.

ANone: While the provided research papers don't provide detailed information on computational studies concerning DMDP, these techniques are widely used in drug discovery. Researchers could employ molecular docking simulations to understand how DMDP interacts with the active site of various glycosidases. This information can guide the design of more potent and selective inhibitors.

A: Modifications to the DMDP structure can significantly influence its inhibitory potency and selectivity towards different glycosidases. [, , , , ] For instance, N-alkylation of DMDP generally reduces its inhibitory activity against various enzymes, except for α-glucosidase I. [] This suggests that the free nitrogen on the pyrrolidine ring plays a crucial role in binding to most target enzymes. [] Introducing different substituents at the C-1 position of DMDP can either enhance or diminish its inhibitory activity depending on the nature of the modification. [, ]

ANone: The provided research primarily focuses on DMDP's synthesis and biological activity. Data regarding its stability under various conditions and formulation strategies to improve its bioavailability is limited in the provided context.

ANone: The research papers provided primarily focus on the scientific aspects of DMDP, without delving into specific SHE (Safety, Health, and Environment) regulations. As with all chemical compounds, handling DMDP requires adherence to standard laboratory safety procedures and appropriate waste disposal protocols.

ANone: The provided research papers mainly focus on the in vitro activity and structural aspects of DMDP, with limited information on its PK/PD properties. Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and understand its in vivo activity and efficacy in different animal models.

A: DMDP has demonstrated antihyperglycemic effects in streptozotocin-induced diabetic mice. [] This effect might be partially attributed to its ability to increase plasma insulin levels and enhance glucose-induced insulin release from the pancreas. [] Further research is needed to fully elucidate the mechanism behind its antihyperglycemic action.

ANone: The provided research papers do not specifically address the development of resistance to DMDP. Understanding potential resistance mechanisms and cross-resistance with other glycosidase inhibitors requires further investigation.

ANone: While these aspects are crucial for a comprehensive understanding of DMDP, the provided research papers primarily focus on its synthesis, structure-activity relationship, and inhibitory activity against glycosidases. Further research is necessary to explore these additional aspects thoroughly.

A: DMDP was first isolated from the tropical plant Angylocalyx Pynaertii. [] Since its discovery, research on DMDP has expanded to explore its synthesis, biological activity, and potential therapeutic applications. [] The development of various synthetic routes to DMDP, including those utilizing readily available starting materials like D-mannitol and L-xylose, marks a significant achievement in the field. [, ]

A: Research on DMDP bridges several disciplines, including organic chemistry, biochemistry, and pharmacology. [] Its role as a glycosidase inhibitor makes it a valuable tool in glycobiology research, aiding in the study of carbohydrate-processing enzymes and their functions. [, ] Furthermore, its potential therapeutic applications, particularly in the context of diabetes, highlight the importance of collaborative efforts between chemists, biologists, and clinicians to further explore its therapeutic potential. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。